molecular formula C12H14O B1338017 1-(1-Phenylcyclobutyl)ethanone CAS No. 3972-67-6

1-(1-Phenylcyclobutyl)ethanone

Cat. No. B1338017
CAS RN: 3972-67-6
M. Wt: 174.24 g/mol
InChI Key: BOTZEZSQGAVDGN-UHFFFAOYSA-N
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Description

The compound 1-(1-Phenylcyclobutyl)ethanone is a chemical entity that has been the subject of various research studies due to its interesting chemical properties and potential applications. While the provided papers do not directly discuss 1-(1-Phenylcyclobutyl)ethanone, they do provide insights into related compounds that share structural similarities or functional groups, which can be informative for understanding the chemistry of 1-(1-Phenylcyclobutyl)ethanone.

Synthesis Analysis

The synthesis of related compounds often involves the formation of cyclobutyl rings and the introduction of phenyl groups. For example, the synthesis of 1-phenylcyclobutylamine involves a time-dependent irreversible inactivation of monoamine oxidase, which suggests a complex synthesis pathway that may involve radical intermediates . Another study introduces a photoremovable protecting group for carboxylic acids, which could be relevant for protecting the ketone group during synthesis .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(1-Phenylcyclobutyl)ethanone has been studied using various spectroscopic techniques and theoretical calculations. For instance, the molecular structure of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone was investigated, and the stability of the molecule was analyzed using NBO analysis . Similarly, the structure of 1-(3-Mesityl-3-methylcyclobutyl)-2-(naphthalene-1-yloxy)ethanone was elucidated using X-ray diffraction and DFT calculations .

Chemical Reactions Analysis

The chemical reactivity of compounds with structural features similar to 1-(1-Phenylcyclobutyl)ethanone can be inferred from their behavior in various reactions. For example, the photolysis of a related protecting group releases carboxylic acids, indicating potential reactivity under light . The cyclobutylamine derivative undergoes oxidation and ring cleavage catalyzed by monoamine oxidase .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-(1-Phenylcyclobutyl)ethanone have been characterized through experimental and computational methods. The compound with a fluorophenyl and phenyl group attached to a pyrazoline ring showed potential as an anti-neoplastic agent due to its inhibitory activity against TPII . Another study on a cyclobutyl derivative highlighted the importance of intermolecular interactions and electronic transitions in determining its properties .

Scientific Research Applications

  • Bicyclo[1.1.0]butyl Radical Cations: Synthesis and Application to [2π+2σ] Cycloaddition Reactions

  • Ethanone, 1-[1,1’-biphenyl]-4-yl-

  • Safety and Handling of 1-(1-Phenylcyclobutyl)ethanone

    • Summary of Application : This compound is used for R&D purposes only. It is not intended for medicinal, household, or other uses .
    • Methods of Application : The safety data sheet provides detailed instructions for handling, storage, and disposal of the compound. It also provides first aid measures in case of exposure .
    • Results or Outcomes : Proper handling and storage of the compound can prevent health hazards and environmental contamination .
  • Ethenone

    • Summary of Application : Ethenone, also known as ketene, is a highly reactive gas used as an important reagent for acetylations .
    • Methods of Application : Ethenone is produced by thermal dehydration of acetic acid at 700–750 °C in the presence of triethyl phosphate as a catalyst .
    • Results or Outcomes : Ethenone reacts with water to form acetic acid or with primary or secondary amines to form the corresponding acetamides .
  • Ethanone, 1-(1-phenylcyclobutyl)-

    • Summary of Application : This compound is used for R&D purposes only. It is not intended for medicinal, household, or other uses .
    • Methods of Application : The safety data sheet provides detailed instructions for handling, storage, and disposal of the compound. It also provides first aid measures in case of exposure .
    • Results or Outcomes : Proper handling and storage of the compound can prevent health hazards and environmental contamination .

Safety And Hazards

1-(1-Phenylcyclobutyl)ethanone is harmful if swallowed and may cause skin and eye irritation . It is advised to handle this compound with care, using protective gloves and eye/face protection .

properties

IUPAC Name

1-(1-phenylcyclobutyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-10(13)12(8-5-9-12)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTZEZSQGAVDGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509087
Record name 1-(1-Phenylcyclobutyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Phenylcyclobutyl)ethanone

CAS RN

3972-67-6
Record name 1-(1-Phenylcyclobutyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-phenylcyclobutyl)ethanone
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